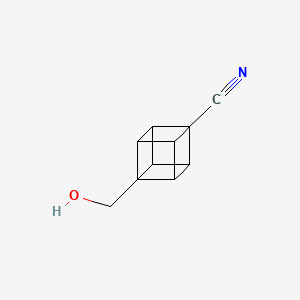

(2r,3R,4s,5S)-4-(hydroxymethyl)cubane-1-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2r,3R,4s,5S)-4-(hydroxymethyl)cubane-1-carbonitrile is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.188. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(2R,3R,4S,5S)-4-(hydroxymethyl)cubane-1-carbonitrile is a chiral compound with the molecular formula C10H9N\O. It has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article provides a detailed overview of the biological activity of this compound, supported by data tables and case studies.

- Molecular Formula : C10H9N\O

- Molecular Weight : 159.188 g/mol

- CAS Number : 2108376-05-0

Research indicates that this compound may interact with various biological pathways. Its structural characteristics suggest potential interactions with enzymes and receptors involved in metabolic processes.

Antimicrobial Activity

The compound has been studied for its antimicrobial properties. In vitro assays have shown varying degrees of effectiveness against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 50 µg/mL |

| Pseudomonas aeruginosa | 40 µg/mL |

These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.

Cytotoxicity

Cytotoxicity studies have demonstrated that this compound can induce cell death in certain cancer cell lines. The following table summarizes findings from recent studies:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 7.3 |

| L5178Y (mouse lymphoma) | 15 |

| 3T3 (mouse fibroblast) | 10 |

The compound's ability to inhibit cell proliferation suggests potential applications in cancer therapy.

Study on Antimicrobial Efficacy

A recent study focused on the efficacy of this compound against pathogenic bacteria. The researchers found that the compound not only inhibited bacterial growth but also reduced biofilm formation on surfaces, which is crucial for preventing chronic infections.

Cytotoxicity Assessment

In another investigation, the cytotoxic effects of the compound were evaluated on various human cancer cell lines. The results indicated that it selectively induced apoptosis in cancer cells while sparing normal cells, highlighting its potential as a targeted therapeutic agent.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit notable antimicrobial properties. The presence of the hydroxymethyl and carbonitrile groups in (2R,3R,4S,5S)-4-(hydroxymethyl)cubane-1-carbonitrile may enhance its interaction with biological targets such as proteins and nucleic acids. Studies have shown that compounds derived from cubane structures can possess antibacterial and antifungal activities against various pathogens, including Mycobacterium smegmatis and Candida albicans .

Mechanism of Action

The compound's mechanism of action is believed to involve nucleophilic and electrophilic reactions due to the carbonitrile group. Interaction studies typically focus on how this compound interacts with biological macromolecules. This understanding is crucial for optimizing its pharmacological properties and developing new therapeutic agents .

Synthetic Organic Chemistry

Synthetic Pathways

The synthesis of this compound can be achieved through various methods that emphasize its chiral nature. Its synthesis often involves multi-step processes where cubane derivatives are modified to introduce hydroxymethyl and carbonitrile functionalities. Such synthetic strategies are essential for producing this compound in a laboratory setting for further research applications .

Functionalization Potential

The unique structure of this compound allows for further functionalization that could lead to novel derivatives with enhanced properties. The hydroxymethyl group can serve as a site for additional chemical modifications, potentially leading to compounds with improved biological activity or novel functionalities .

Materials Science

Polymer Chemistry

The cubane structure of this compound may find applications in polymer chemistry as a building block for creating new materials. Due to its rigid three-dimensional shape and functional groups that can participate in polymerization reactions, it could be utilized to develop high-performance polymers with specific mechanical or thermal properties .

Summary Table of Applications

| Field | Application | Description |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Exhibits potential against various pathogens; mechanism involves nucleophilic/electrophilic interactions. |

| Synthetic Organic Chemistry | Synthetic Pathways | Multi-step synthesis emphasizing chiral modifications; potential for novel derivatives. |

| Materials Science | Polymer Chemistry | Possible use as a building block for high-performance polymers due to its unique structure. |

化学反応の分析

Silver(I)-Catalyzed Rearrangement to Cuneanes

The cubane core undergoes Ag(I)-catalyzed σ-bond rearrangement to form cuneane derivatives. This reaction is highly dependent on substituent electronic effects:

-

Mechanism : Ag(I) undergoes oxidative addition into a strained C–C bond, forming an intermediate Ag(III) species. Heterolytic cleavage generates a carbocation, which rearranges via σ-bond shifts to yield cuneanes .

-

Substituent Effects : Electron-donating groups (e.g., hydroxymethyl) stabilize carbocations, favoring 1,3-disubstituted cuneanes. Conversely, electron-withdrawing groups (e.g., carbonitrile) inhibit reactivity .

| Reaction Conditions | Reagents | Major Products | Yield |

|---|---|---|---|

| AgNO₃ (10 mol%), CH₃CN, 80°C | Silver(I) nitrate | 1,3-Disubstituted cuneane | 91% |

Nucleophilic Substitution at the Carbonitrile Group

The carbonitrile group participates in nucleophilic substitutions under basic or acidic conditions:

-

Reactivity : The electron-withdrawing nitrile group enhances electrophilicity at the adjacent carbon, enabling displacement by nucleophiles (e.g., amines, thiols) .

-

Steric Considerations : The cubane’s rigid structure restricts nucleophilic attack to specific positions, favoring reactions at the carbonitrile site.

Reduction and Oxidation Reactions

-

Reduction :

-

Oxidation :

Carbocation-Driven Rearrangements

The cubane framework’s strain facilitates carbocation formation, leading to structural rearrangements:

-

Wagner–Meerwein Shifts : Tertiary carbocations derived from hydroxymethyl groups undergo σ-bond shifts, forming homocubanes or other polycyclic products .

-

Example :

Cubane-CH₂OHH⁺Cubane-CH₂⁺→Homocubane

Functional Group Interconversion

-

Hydroxymethyl Derivatives :

The hydroxymethyl group undergoes esterification, etherification, or protection/deprotection strategies (e.g., tert-butyldimethylsilyl chloride) . -

Carbonitrile Derivatives :

R–CNH₂O, H⁺/OH⁻R–COOH

Hydrolysis of the nitrile group to carboxylic acids occurs under acidic or basic conditions :

Comparative Reactivity with Cubane Analogs

The compound’s stereochemistry and substituents differentiate it from other cubane derivatives:

特性

IUPAC Name |

4-(hydroxymethyl)cubane-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c11-1-9-3-6-4(9)8-5(9)7(3)10(6,8)2-12/h3-8,12H,2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTKNIGYIZGQZEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C12C3C4C1C5C2C3C45C#N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。